molecular formula C8H11N3O4 B2458302 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 1702098-41-6

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2458302
CAS No.: 1702098-41-6
M. Wt: 213.193
InChI Key: YXQXOXTWDFRIFM-UHFFFAOYSA-N
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Description

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the synthesis of more complex molecules .

Properties

IUPAC Name

1-butan-2-yl-4-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-5(2)10-4-6(11(14)15)7(9-10)8(12)13/h4-5H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQXOXTWDFRIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern: a sec-butyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 3-position. This structure imparts significant biological activity, particularly in antimicrobial and anti-inflammatory domains.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization of hydrazines with 1,3-diketones, followed by nitration and functional group transformations. The compound's diverse chemical reactivity allows it to participate in various reactions, including oxidation and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action may involve interaction with specific cellular targets, leading to disruption of bacterial metabolism.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies demonstrate that it can inhibit key inflammatory pathways, potentially through the modulation of enzymes such as cyclooxygenases (COX). In vitro assays have shown significant inhibition of COX-2 activity, which is crucial in mediating inflammatory responses.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through bioreduction of the nitro group. These intermediates can interact with various biological macromolecules, influencing cellular signaling pathways and leading to therapeutic effects.

Case Studies

Recent studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In cellular assays involving breast cancer cells (MDA-MB-231), the compound demonstrated apoptosis-inducing effects, enhancing caspase-3 activity significantly at concentrations as low as 10 µM .
  • Microtubule Destabilization : Compounds related to this pyrazole derivative showed effective inhibition of microtubule assembly, indicating potential use in cancer therapy by disrupting cell division .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameKey FeaturesBiological Activity
Ethyl 4-nitro-1H-pyrazole-3-carboxylateLacks sec-butyl group; simpler structureModerate antimicrobial properties
1-sec-butyl-4-amino-1H-pyrazole-3-carboxylic acidContains amino group instead of nitroReduced anti-inflammatory activity
3,5-dimethyl-4-nitro-1H-pyrazole-1-carboxylic acidDifferent alkyl groups at other positionsSignificant anti-inflammatory effects

Q & A

Q. What are the established synthetic routes for 1-sec-butyl-4-nitro-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclocondensation of hydrazine derivatives with β-keto esters or acrylates, followed by nitration and alkylation. For example:

  • Step 1 : Cyclization of 4-nitro-1H-pyrazole-3-carboxylic acid derivatives with sec-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Optimization of nitration using HNO₃/H₂SO₄ at 0–5°C to minimize side reactions. TLC or HPLC monitoring is critical for tracking intermediates .
  • Purification : Flash chromatography (silica gel, cyclohexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .
    Key Data : Typical yields range from 40–60%; higher yields require precise stoichiometry and inert atmospheres.

Q. How is the structure of this compound validated?

Methodological Answer:

  • Spectroscopic Analysis :
    • 1H/13C NMR : Confirm substituent positions (e.g., sec-butyl CH₃ and CH₂ groups at δ 0.8–1.5 ppm; nitro group deshielding effects ).
    • IR : Nitro stretching vibrations at ~1520 cm⁻¹ and carboxylic acid C=O at ~1700 cm⁻¹ .
  • X-ray Crystallography : Resolves regiochemistry and hydrogen-bonding networks (e.g., intermolecular O–H···O interactions in carboxylic acid derivatives ).

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Solubility : Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Adjust pH >7 (aqueous NaOH) to enhance solubility via deprotonation of the carboxylic acid group .
  • Stability :
    • Acidic Conditions : Nitro group reduction may occur.
    • Basic Conditions : Esterification or decarboxylation risks above 60°C .
      Storage : –20°C under inert gas (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How do steric effects from the sec-butyl group influence reactivity in cross-coupling reactions?

Methodological Answer: The bulky sec-butyl substituent at N1 hinders electrophilic substitution at C5 but facilitates nucleophilic attacks at C4. Example:

  • Suzuki Coupling : Limited efficiency at C5 due to steric hindrance; use Pd(PPh₃)₄ with high-temperature microwave assistance (120°C, 1 h) for C4 functionalization .
  • Contradictions : Some studies report unexpected C5 reactivity in DMF/water mixtures—possible solvent-mediated steric masking .

Q. What mechanistic insights explain discrepancies in nitro group reduction pathways?

Methodological Answer: Reduction of the nitro group (e.g., H₂/Pd-C or Zn/HCl) can yield either an amine or hydroxylamine intermediate, depending on conditions:

  • Catalytic Hydrogenation : Selective amine formation at 25°C/1 atm H₂ in ethanol .
  • Acidic Zn Reduction : Hydroxylamine intermediates dominate; confirmed via LC-MS trapping experiments .
    Contradictions : Conflicting reports on regioselectivity may arise from trace metal impurities or solvent polarity effects .

Q. How can computational modeling predict biological activity of derivatives?

Methodological Answer:

  • Docking Studies : Target enzymes (e.g., COX-2 or kinases) using AutoDock Vina. The carboxylic acid moiety often binds catalytic sites via hydrogen bonds .
  • QSAR Models : Correlate substituent lipophilicity (logP) with anti-inflammatory activity. Nitro groups enhance electron-withdrawing effects, improving binding affinity .
    Limitations : Overestimation of nitro group contributions in rigid scaffolds requires experimental validation .

Q. What strategies resolve conflicting crystallographic data on hydrogen bonding in related pyrazole-carboxylic acids?

Methodological Answer:

  • Variable-Temperature XRD : Differentiates static vs. dynamic disorder in hydrogen-bonded networks (e.g., carboxylic acid dimerization vs. solvent interactions ).
  • DFT Calculations : Compare energy landscapes of possible H-bond configurations (e.g., B3LYP/6-31G* level ).
    Case Study : In 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid, NH₂···O=C interactions dominate over O–H···N .

Q. How does the nitro group affect photostability in material science applications?

Methodological Answer:

  • UV-Vis Studies : Nitro derivatives exhibit λmax ~320 nm (π→π* transitions), with rapid degradation under UV light (t1/2 <30 min).
  • Stabilization : Add UV absorbers (e.g., TiO₂ nanoparticles) or encapsulate in polymeric matrices (PLGA) .

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